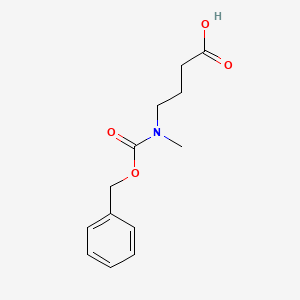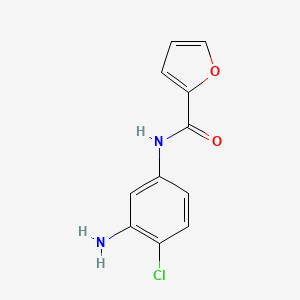
(3-(Piperidin-1-yl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-(Piperidin-1-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO2 and a molecular weight of 205.06 . It is a white to off-white solid and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperidin-1-yl group .Physical and Chemical Properties Analysis
“this compound” is a white to off-white solid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antiosteoclast Activity : A study by (G. S. Reddy et al., 2012) synthesized a new family of boronates, which showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and disease treatment.
Chiral Synthesis : Research by (J. Lau et al., 2002) described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, highlighting its role in creating specific molecular configurations for potential therapeutic applications.
Cancer Treatment : A study focusing on Aurora kinase inhibitors (ロバート ヘンリー,ジェームズ, 2006) indicated the potential use of related compounds in treating cancer by inhibiting specific enzymes.
Pharmaceutical Research Building Blocks : Research by (Anthony Millet & O. Baudoin, 2015) developed a method for directly accessing 3-aryl-N-Boc-piperidines, which are important in pharmaceutical research.
Bioactive Molecules Synthesis : The synthesis and evaluation of novel (4-piperidin-1-yl)-phenyl sulfonamides for biological activity on human beta(3)-adrenergic receptor were reported by (B. Hu et al., 2001), showing its potential in developing bioactive molecules.
Synthesis of Piperidines : A study by (S. Mizuta & O. Onomura, 2012) achieved a diastereoselective synthesis of 2,3-disubstituted piperidines, important for various pharmaceutical applications.
Fluorescence Probes and Sensing : Research by (M. Selvaraj et al., 2019) synthesized a boronic acid derivative for use as a sequential "on-off-on"-type relay fluorescence probe, which could have applications in biological sensing.
α-Arylation of Saturated Azacycles : A study by (Jillian E. Spangler et al., 2015) developed a method for α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids, showing its importance in organic synthesis.
Antibacterial Activity : The work of (Ram C.Merugu et al., 2010) focused on synthesizing compounds with piperidine containing pyrimidine imines and thiazolidinones, showing significant antibacterial activity.
Antitubercular Activity : A study by (J. Wardell et al., 2011) highlighted the antitubercular activities of certain mefloquine derivatives, indicating potential applications in treating tuberculosis.
Eigenschaften
IUPAC Name |
(3-piperidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXVWJCIIFBENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591925 | |
| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634905-21-8 | |
| Record name | [3-(Piperidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)





